
5-(4-Octoxyphenyl)-1,3-thiaselenole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Octoxyphenyl)-1,3-thiaselenole-2-thione, also known as OTST, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. OTST belongs to the class of selenole compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-Octoxyphenyl)-1,3-thiaselenole-2-thione is not yet fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the MAPK and PI3K/Akt pathways. Additionally, this compound has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. Additionally, this compound has been shown to increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). Finally, this compound has been found to decrease the expression of various pro-inflammatory cytokines, including TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-Octoxyphenyl)-1,3-thiaselenole-2-thione in lab experiments is its wide range of biological activities. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 5-(4-Octoxyphenyl)-1,3-thiaselenole-2-thione. One possible direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved biological activities.
Métodos De Síntesis
5-(4-Octoxyphenyl)-1,3-thiaselenole-2-thione can be synthesized using a two-step procedure. In the first step, 4-octoxyphenyl is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. In the second step, the thiosemicarbazone is reacted with selenium dioxide to form this compound. The overall yield of the synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
5-(4-Octoxyphenyl)-1,3-thiaselenole-2-thione has been shown to possess a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to possess potent antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. Finally, this compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
5-(4-octoxyphenyl)-1,3-thiaselenole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OS2Se/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)16-13-21-17(19)20-16/h8-11,13H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGNWUMDNRLLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=C[Se]C(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OS2Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


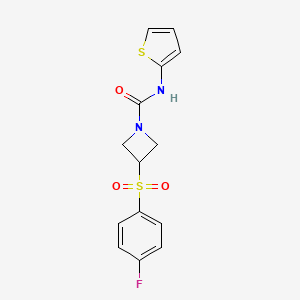
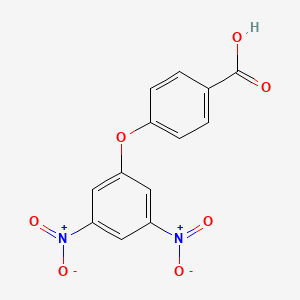
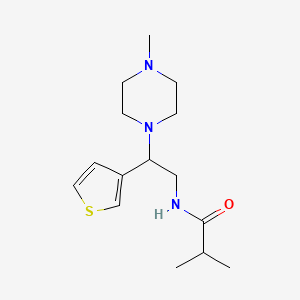
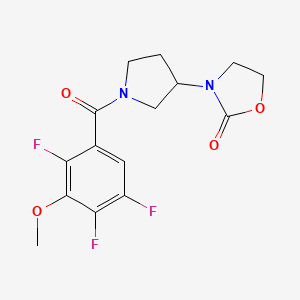
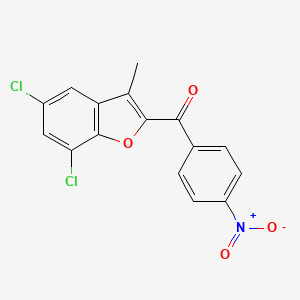
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2648184.png)
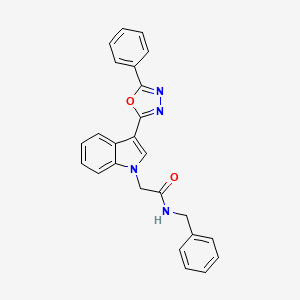
![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxychromen-2-one](/img/structure/B2648187.png)
![3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2648188.png)
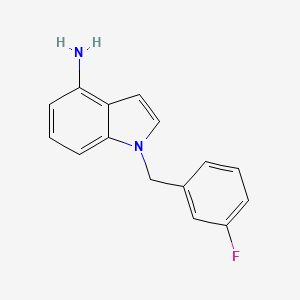
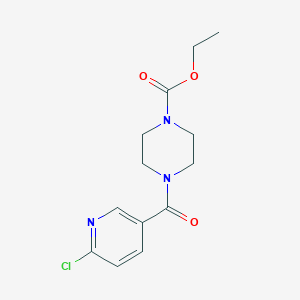
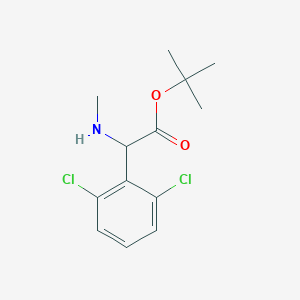
![2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide](/img/structure/B2648195.png)